2-(1-(4-(furan-2-carbonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one
Description
The compound 2-(1-(4-(furan-2-carbonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is a structurally complex heterocyclic molecule. Its core consists of a cyclopenta[c]pyridazinone scaffold fused with a dihydrocyclopentane ring, substituted at the 2-position by a propionyl-piperazine moiety bearing a furan-2-carbonyl group.
Properties
IUPAC Name |
2-[1-[4-(furan-2-carbonyl)piperazin-1-yl]-1-oxopropan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-13(23-17(24)12-14-4-2-5-15(14)20-23)18(25)21-7-9-22(10-8-21)19(26)16-6-3-11-27-16/h3,6,11-13H,2,4-5,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUGCSTVPAPRDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2=CC=CO2)N3C(=O)C=C4CCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(4-(furan-2-carbonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one represents a novel class of biologically active molecules that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a complex structure that includes a piperazine moiety and a furan carbonyl group. The presence of these functional groups contributes to its biological activity.
Antimicrobial Properties
Recent studies have indicated that derivatives of compounds containing the furan and piperazine structures exhibit significant antimicrobial activity. For instance, a related compound demonstrated effective inhibition against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for several derivatives . The mechanism is believed to involve interference with bacterial cell wall synthesis and metabolic pathways.
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of similar compounds. A study involving substituted furan derivatives showed promising analgesic effects, suggesting that the furan moiety plays a crucial role in modulating inflammatory responses . The compound's ability to inhibit pro-inflammatory cytokines contributes to its therapeutic potential in treating inflammatory diseases.
Cytotoxicity Studies
Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. In vitro studies on human embryonic kidney cells (HEK-293) revealed that several derivatives were non-toxic at therapeutic concentrations, indicating a favorable safety margin for further development . This aspect is critical for any potential clinical application.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The piperazine ring may interact with specific enzymes involved in microbial metabolism, leading to inhibition.
- Receptor Modulation : Compounds with similar structures have been shown to modulate neurotransmitter receptors, which may contribute to their analgesic properties.
- Cell Membrane Disruption : The hydrophobic nature of the furan moiety may facilitate interactions with lipid membranes, disrupting microbial integrity.
Case Study 1: Anti-Tubercular Activity
A recent investigation synthesized various derivatives based on the core structure and evaluated their efficacy against Mycobacterium tuberculosis. Among these, one derivative exhibited an IC90 of 40.32 μM, showcasing significant potential as an anti-tubercular agent . The study emphasized structure-activity relationships (SAR) that could guide future modifications for enhanced efficacy.
Case Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, researchers synthesized a series of furan-based compounds and tested their effects on lipopolysaccharide (LPS)-induced inflammation in vitro. Compounds were found to significantly reduce levels of TNF-alpha and IL-6, demonstrating their potential as anti-inflammatory agents .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
These compounds share features such as heterocyclic cores, nitroaryl substituents, and ester groups, but differ significantly in their structural frameworks and functional groups. Below, we analyze their properties and methodologies to infer parallels with the target compound.
Structural and Functional Differences
- Core Structure: The target compound features a cyclopenta[c]pyridazinone core, whereas 1l and 2d are based on a tetrahydroimidazo[1,2-a]pyridine scaffold. Substituents: The target compound’s piperazine-furan carbonyl side chain contrasts with the nitrophenyl and benzyl/ethyl ester groups in 1l and 2d.
Physicochemical Properties
*Calculated data for the target compound are based on its formula (C₂₀H₂₃N₅O₄).
Spectroscopic Characterization
Both 1l and 2d were validated via ¹H NMR, ¹³C NMR, IR, and HRMS , methods that would apply to the target compound. For example:
- ¹H NMR : The target compound’s piperazine and furan protons would resonate in the δ 2.5–3.5 and 6.5–7.5 ppm ranges, distinct from the aromatic nitrophenyl signals (δ 7.5–8.5 ppm) in 1l and 2d .
- HRMS : High-resolution mass spectrometry confirmed the molecular formulas of 1l and 2d with <5 ppm error, a critical step for verifying the target compound’s synthesis .
Preparation Methods
Pyridazinone Precursor Preparation
The cyclopenta[c]pyridazinone core is derived from a pyridazinone scaffold, which serves as a radical acceptor. As demonstrated by, pyridazinones (e.g., 15 in Scheme 1 of) are synthesized via condensation of substituted hydrazines with β-keto esters or acids. For example:
- Friedel-Crafts acylation of furan derivatives yields ketones, which are oxidatively cleaved to carboxylic acids.
- Hydrazine condensation with carboxylic acids forms the pyridazinone ring.
Key conditions: NaIO₄/KMnO₄ oxidative cleavage (yield: 85–92%) followed by methyl hydrazine condensation (yield: 78–90%).
Radical Cyclization for cis-Fused Ring Formation
The critical 5-exo radical cyclization step installs the cyclopentane ring diastereoselectively:
- Halogenation : Pyridazinones (e.g., 20 in) are iodinated using NaI in acetone (yield: 89–94%).
- Radical initiation : Treatment with HSnBu₃ and AIBN in toluene at reflux generates radicals, enabling cyclization to cis-fused cyclopenta[c]pyridazinones (e.g., 21 , yield: 86% over two steps).
Mechanistic insight : The rigid pyridazinone scaffold directs radical addition to the exocyclic imine-like acceptor, ensuring cis-selectivity.
Functionalization of the Piperazine Moiety
Synthesis of 4-(Furan-2-Carbonyl)Piperazine
The piperazine substituent is prepared via sequential acylation:
- Sulfonylation : Piperazine reacts with 2-nitrobenzenesulfonyl chloride in dichloromethane with triethylamine (yield: 88–95%).
- Furan-2-carbonyl coupling : The sulfonylated piperazine undergoes acyl substitution with furan-2-carbonyl chloride in THF, catalyzed by DMAP (yield: 82–90%).
Note : The nitro group in the sulfonyl moiety can be reduced post-coupling if required.
Coupling of Cyclopenta[c]Pyridazinone and Piperazine
Alkylation/Acylation at the Cyclopenta[c]Pyridazinone C-2 Position
The propan-2-yl oxo group is introduced via nucleophilic substitution:
Piperazine Conjugation via Amide Bond Formation
The final step involves coupling the ketone with 4-(furan-2-carbonyl)piperazine:
- Activation : Convert the ketone to an acyl chloride using oxalyl chloride.
- Amide coupling : React with piperazine derivative in dichloromethane with triethylamine (yield: 72–78%).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Stereochemical Control
- Radical cyclization : The cis-fused configuration is enforced by the pyridazinone’s rigidity. X-ray crystallography (e.g., epi-28 in) confirms stereochemical outcomes.
- Avoiding elimination : Late-stage SN2 displacements (e.g., for spirocycle formation) may require protective groups (TBS) to prevent β-elimination.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
